molecular formula C13H8Br2N2O B14034036 2,4-Dibromo-1-methoxyphenazine

2,4-Dibromo-1-methoxyphenazine

Cat. No.: B14034036
M. Wt: 368.02 g/mol
InChI Key: MVQCVSKTSHOOMU-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methoxyphenazine (CAS Number: 1259015-02-5) is a high-purity synthetic phenazine derivative of significant interest in antimicrobial and chemoprevention research. With the molecular formula C13H8Br2N2O and a molecular weight of 368.02, this compound serves as a key intermediate and functional analog in the development of novel therapeutic agents . This compound is part of a potent class of halogenated phenazines (HPs) that demonstrate remarkable activity against persistent bacterial populations . Research has shown that its structural analogs, particularly 2,4-dibromo-1-hydroxyphenazine, exhibit potent antibacterial and biofilm-eradicating activities against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE) . These analogs operate through a metal(II)-dependent mechanism, binding to cations like copper and iron, and have been shown to inhibit RNA and protein biosynthesis in MRSA without affecting DNA synthesis, indicating a unique mechanism of action compared to conventional antibiotics . This makes them invaluable for studying growth-independent antibacterial strategies, especially against metabolically dormant, antibiotic-tolerant biofilm cells . Beyond infectious disease research, phenazine derivatives have also demonstrated potential in cancer chemoprevention research. Studies on the analogous compound 2,4-dibromo-1-hydroxyphenazine have shown it can significantly enhance the activity of phase II detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (QR1) and glutathione S-transferase (GST), in cell culture assays . This suggests a role for these compounds in investigating cellular defense mechanisms against chemical stress and carcinogens. The product is offered for research applications only and is strictly not intended for diagnostic or therapeutic uses. Researchers should note that the compound is typically shipped with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8Br2N2O

Molecular Weight

368.02 g/mol

IUPAC Name

2,4-dibromo-1-methoxyphenazine

InChI

InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3

InChI Key

MVQCVSKTSHOOMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br

Origin of Product

United States

Theoretical and Computational Investigations of Phenazine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of phenazine (B1670421) derivatives. These methods provide insights into how substituents like bromine and methoxy (B1213986) groups influence the electronic landscape of the parent phenazine core.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net Studies on various phenazine derivatives demonstrate the utility of DFT in predicting their geometries, electronic properties, and reactivity. researchgate.netacs.org For instance, DFT calculations have been successfully employed to study the molecular properties of phenazine compounds as potential corrosion inhibitors and in dye-sensitized solar cells. researchgate.netresearchgate.net

DFT has also been used to explore the impact of structural modifications on the optoelectronic properties of phenothiazine-based compounds, which are structurally related to phenazines. mdpi.com The introduction of bromine atoms can lead to a reduction in the energy gap and a red shift in the maximum absorption wavelength. mdpi.com These findings suggest that the bromine atoms in 2,4-Dibromo-1-methoxyphenazine would similarly influence its electronic and optical properties.

Computational Method Application to Phenazine Derivatives Key Findings Reference
DFTThermodynamic stability of polybrominated phenazinesBromine substitution position significantly affects ΔfHΘ and ΔfGΘ. acs.org
DFT/TD-DFTElectronic and absorption properties of phenazine-based dyesModification of HOMO and LUMO energies for solar cell applications. researchgate.net
DFTMolecular properties for corrosion inhibitionCorrelation between quantum chemical parameters and inhibition efficiency. researchgate.net
DFTOptoelectronic properties of halogenated phenothiazine (B1677639) derivativesBromination can reduce the energy gap and cause a red shift in absorption. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In phenazine systems, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic core. nih.gov The introduction of substituents alters the energies and distributions of these orbitals. For example, electron-donating groups like methoxy (-OCH3) are known to raise the HOMO energy level, while electron-withdrawing groups like bromine (-Br) tend to lower the LUMO energy level. researchgate.net In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atoms would lead to a tailored HOMO-LUMO gap. researchgate.net

Studies on substituted dipyridophenazine, a related heterocyclic system, have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. unige.ch For this compound, it can be inferred that the HOMO would have significant contributions from the methoxy-substituted ring, while the LUMO would be influenced by the bromine atoms and the pyrazine (B50134) ring. The reduction of the HOMO-LUMO gap by substituents is a common strategy to tune the electronic and optical properties of organic molecules. rsc.org

Phenazine Derivative Type Effect on HOMO/LUMO Significance Reference
Methoxy-substitutedRaises HOMO energyEnhances electron-donating character researchgate.net
Bromo-substitutedLowers LUMO energyEnhances electron-accepting character researchgate.net
Guanidino-substitutedDecreases HOMO-LUMO gapRed-shift in absorption spectra rsc.org
Donor-Acceptor systemsHOMO on donor, LUMO on acceptorFacilitates intramolecular charge transfer unige.ch

The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenazine scaffold of this compound suggests the potential for intramolecular charge transfer (ICT). nih.govacs.org ICT is a phenomenon where photoexcitation leads to the transfer of an electron from the donor part to the acceptor part of the molecule. acs.org

In donor-acceptor phenazine derivatives, the excited state can have a significant charge-transfer character, which is often influenced by the solvent polarity. nih.govresearcher.liferesearchgate.netrsc.org Studies on N,N-diaryl dihydrophenazines have shown that photoexcited ICT states can be accessed, and their energy can be tuned by varying the solvent. nih.gov The direction of the ICT is typically from the electron-rich core to the electron-deficient substituents. nih.gov For this compound, an ICT from the methoxy-substituted part of the phenazine ring to the bromo-substituted part is plausible upon excitation.

The electronic delocalization in the phenazine system is extensive due to its aromatic nature. The substituents will modulate this delocalization. The planarity of the phenazine core is crucial for efficient delocalization and charge transfer. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netunige.ch For phenazine derivatives, QSAR models have been developed to understand their mechanisms of action, for instance, as antimicrobial agents or corrosion inhibitors. researchgate.nettandfonline.comnih.gov

A 3D-QSAR model was successfully built for a series of phenazine compounds with activity against Mycobacterium tuberculosis, demonstrating good predictive ability. tandfonline.comconsensus.app Such models help in designing new compounds with enhanced activity. tandfonline.com Although no specific QSAR study for this compound was found, its structural parameters could be used as inputs for existing phenazine QSAR models to predict its potential biological activities. researchgate.net The electronic parameters derived from quantum chemical calculations, such as HOMO/LUMO energies and dipole moments, are common descriptors in QSAR models. researchgate.net

Machine learning models, a modern approach to QSAR, have been used to predict the redox potentials of phenazine derivatives with high accuracy, which is crucial for their application in redox flow batteries. acs.orgchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations of Phenazine Architectures

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure, flexibility, and dynamics of molecules. acs.orgbohrium.com The phenazine core is relatively rigid and planar, but the substituents can have conformational flexibility. acs.org

MD simulations have been used to study the interactions of phenazines with biological targets, such as enzymes, to elucidate their mechanism of action. bohrium.combohrium.com For example, MD simulations of pyocyanin (B1662382) with 5-lipoxygenase revealed a stable binding at the active site. bohrium.com Similarly, simulations of halogenated phenazines with the LasR protein in Pseudomonas aeruginosa have been performed to understand their antibiofilm activity. nih.gov

For this compound, MD simulations could be employed to study its conformational preferences, particularly the orientation of the methoxy group, and its interactions with solvent molecules or biological macromolecules. acs.org Computational modeling of TPE-phenazine derivatives has shown that while the phenazine core remains planar, the peripheral groups can adopt a range of conformations. acs.org

Investigation of Solvent Effects on Molecular Properties and Reactive Pathways

The surrounding solvent can significantly influence the electronic properties, reactivity, and photophysics of molecules, especially those with charge-transfer character. researchgate.netnih.gov For phenazine derivatives, solvent effects have been studied both experimentally and computationally. researcher.liferesearchgate.netresearchgate.netrsc.org

Increasing solvent polarity can lead to a red-shift (bathochromic shift) in the absorption and emission spectra of phenazine derivatives, which is indicative of a more polar excited state compared to the ground state. researcher.liferesearchgate.netresearchgate.net This solvatochromism is a hallmark of intramolecular charge transfer. rsc.org In a study on a triphenylamine-based phenazine-imidazole molecule, the nature of the relaxed excited state was found to be strongly dependent on the solvent polarity, with ICT character being more prominent in polar solvents. researcher.liferesearchgate.netrsc.org

Given the donor-acceptor nature of this compound, its molecular properties, such as its UV-Vis absorption spectrum and fluorescence, are expected to be sensitive to the solvent environment. The stabilization of the polar ICT state in polar solvents would likely lead to a red-shifted emission. nih.govrsc.org

Computational Prediction of Biological Interactions and Target Binding Modes

Computational methodologies, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, have become instrumental in elucidating the potential biological interactions and target binding modes of phenazine derivatives. While specific computational studies focusing exclusively on this compound are not extensively available in the reviewed literature, the broader class of halogenated phenazines has been the subject of significant in silico investigation. These studies provide a valuable theoretical framework for predicting the likely behavior of this compound and for guiding future experimental work.

Research has demonstrated that halogenated phenazines possess potent antibacterial and biofilm-eradicating properties. acs.org Computational approaches have been employed to understand the molecular basis of these activities, often by modeling the interactions of these compounds with key bacterial protein targets.

One area of focus has been the accessory gene regulator A (AgrA) protein in Staphylococcus aureus, a crucial regulator of biofilm development. nih.gov A study involving a series of halogenated phenazine compounds (C1 to C7, HP, and HP-14) utilized molecular docking and MD simulations to probe their binding to AgrA. The results indicated that these compounds tend to bind within a hydrophobic cleft of the protein. This binding was predicted to disrupt critical salt bridge interactions, such as those between His174-Glu163 and His174-Glu226, leading to conformational changes in the protein that would impair its DNA-binding function and, consequently, inhibit biofilm formation. nih.gov The binding free energy calculations from this study highlighted the favorable interactions of several halogenated phenazines with the AgrA protein. nih.gov

Table 1: Predicted Binding Affinities of Halogenated Phenazines with S. aureus AgrA Protein

CompoundBinding Free Energy (ΔGbind) (kcal/mol)Reference
Apo form of AgrA-80.75 nih.gov
Compound C7-113.84 nih.gov
Compound HP-14-115.23 nih.gov
Compound HP-112.28 nih.gov

Similarly, in silico studies have explored the potential of halogenated phenazines to act as allosteric inhibitors of the LasR protein in Pseudomonas aeruginosa, another key regulator of quorum sensing and biofilm formation. nih.gov Molecular docking and MD simulations suggested that these compounds could bind to a distal site on the LasR protein, inducing conformational changes that prevent its dimerization and subsequent activation of virulence genes. nih.gov

QSAR studies have also contributed to understanding the structural features of phenazine derivatives that are crucial for their biological activity. mdpi.comnih.gov These models correlate variations in the chemical structure of a series of compounds with their observed biological activities, helping to identify key molecular descriptors that influence their potency. For instance, lipophilicity has been identified as a potentially important factor for the activity of some phenazines, suggesting that their molecular targets may be located within the bacterial cell wall. bohrium.com

While these computational findings pertain to the broader family of halogenated phenazines, they offer significant insights into the probable mechanisms of action for this compound. The presence of bromine atoms and the methoxy group on the phenazine scaffold of this specific compound would influence its electronic and steric properties, which in turn would dictate its binding affinity and selectivity for various biological targets. Future in silico studies focusing specifically on this compound are warranted to build upon this foundational knowledge and to precisely predict its interactions with bacterial proteins and other potential biological partners.

Biological and Mechanistic Studies of Phenazine Derivatives in Research Models Excluding Clinical Outcomes

Modulation of Cellular Redox States and Electron Transport Systems

Research specifically detailing the effects of 2,4-Dibromo-1-methoxyphenazine on cellular redox states and electron transport systems is not available in the current scientific literature. The biological activities of many phenazine (B1670421) compounds are linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS), which can influence cellular redox homeostasis. mdpi.com However, dedicated studies to characterize these specific properties for this compound have not been published.

While the broader class of phenazine compounds is known to function as electron shuttles in various biological systems, there is no specific experimental data available to confirm or characterize the role of this compound as an electron shuttle.

There is a lack of direct research on the impact of this compound on oxidative stress pathways and subsequent cellular responses. Although the generation of ROS is a presumed mechanism for the biological activity of many phenazines, specific studies measuring markers of oxidative stress or the activation of antioxidant response pathways following treatment with this compound have not been reported. mdpi.com

Interactions with Biomolecular Targets and Associated Mechanisms

Investigations into the interactions of this compound with specific biomolecular targets have provided insights into its potential mechanisms of action.

There is no available scientific literature or experimental data regarding the inhibitory effects of this compound on topoisomerase I and II enzymes. While other phenazine derivatives have been investigated as topoisomerase inhibitors, this specific compound has not been evaluated in this context.

This compound has been evaluated for its effects on quinone reductase enzymes, which are involved in detoxification and carcinogenesis. Specifically, it has been tested for its ability to induce NAD(P)H:quinone oxidoreductase 1 (QR1) and inhibit quinone reductase 2 (QR2). In a study, this compound was shown to have a modest induction ratio (IR) for QR1 at a concentration of 20 µM. The compound did not exhibit significant inhibitory activity against QR2, with an IC50 value greater than 50 µM.

Modulation of Quinone Reductase Activities by this compound
CompoundQR1 Induction Ratio (IR) at 20 µMQR2 Inhibition IC50 (µM)
This compound1.6>50

The inhibitory effect of this compound on the nuclear factor-κB (NF-κB) signaling pathway has been investigated. NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. In a reporter gene assay using human embryonic kidney 293 cells, this compound demonstrated inhibitory activity against TNF-α activated NF-κB. The compound exhibited an IC50 value of 18.0 ± 2.1 µM.

Inhibition of NF-κB Signaling by this compound
CompoundNF-κB Inhibition IC50 (µM)
This compound18.0 ± 2.1

Protein-Protein Interaction Modulation by Phenazine Compounds

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant frontier in developing novel therapeutic strategies. ajwilsonresearch.comnih.gov Phenazine compounds, including halogenated phenazines (HPs), have been investigated for their potential to interfere with these critical interactions in bacteria, particularly those governing virulence and survival mechanisms like biofilm formation.

While direct modulation of a specific protein-protein interaction by this compound is not extensively detailed in the literature, studies on structurally similar halogenated phenazines provide a basis for this mechanistic pathway. Computational studies have explored the potential for HPs to disrupt the function of key regulatory proteins. For instance, molecular docking and simulations have suggested that halogenated phenazines could target the LasR protein in Pseudomonas aeruginosa, a key regulator in quorum sensing, which is a cell-to-cell communication process reliant on protein-signal interactions. researchgate.net

Furthermore, research has indicated that HPs may inhibit biofilm formation by targeting the DNA-binding function of the Accessory Gene Regulator A (AgrA). researchgate.net AgrA is a critical response regulator in the Staphylococcus aureus quorum-sensing system that, upon activation, binds to DNA to control the expression of virulence factors. By interfering with the AgrA-DNA interaction, these compounds disrupt a crucial step in the signaling cascade that leads to biofilm development. This disruption of a protein-DNA interaction represents a key mechanism for modulating bacterial pathogenesis. researchgate.net

Mechanisms of Biofilm Formation and Eradication by Phenazines

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously tolerant to conventional antibiotics. sci-hub.se The formation process involves initial attachment to a surface, followed by proliferation and maturation into a complex three-dimensional structure. nih.govmdpi.com Phenazine compounds have emerged as potent agents capable of both preventing the formation of and eradicating established biofilms. nih.govnih.gov

Halogenated phenazines, a class of compounds that includes this compound, have demonstrated significant efficacy in eradicating persistent, antibiotic-tolerant bacterial biofilms. nih.govacs.org These compounds are particularly effective against biofilms formed by Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.govacs.org

The mechanism of action for these compounds is distinct from many traditional antibiotics. Instead of directly lysing bacterial membranes, which can lead to toxicity against mammalian cells, HPs appear to operate through a more targeted approach. nih.govacs.org Studies have shown that potent HP analogues can achieve greater than 99.9% killing of persister cells within mature biofilms of MRSA, MRSE, and VRE at low micromolar concentrations. acs.orgacs.org This potent activity against non-replicating persister cells is a critical attribute, as these cells are a primary reason for the recalcitrance of biofilm-related infections. sci-hub.se

Research into the mode of action of halogenated phenazines points towards a unique iron-starvation mechanism. nih.gov This proposed mechanism is centered around the 1-hydroxyl group and the adjacent nitrogen atom on the phenazine scaffold, which act as a critical iron chelation moiety. nih.gov By sequestering iron, an essential nutrient for bacterial survival and pathogenesis, these compounds effectively starve the bacteria within the biofilm.

Transcript profiling studies (RNA-seq) on MRSA biofilms treated with a potent halogenated phenazine analogue, HP-14, provided key mechanistic insights. The studies revealed that the compound rapidly induces the transcription of multiple iron uptake gene clusters in the bacteria. nih.gov This response is indicative of the bacteria perceiving an iron-limited environment, thereby corroborating the iron-starvation hypothesis. Unlike naturally occurring redox-active phenazines like pyocyanin (B1662382), which can generate reactive oxygen species, this iron chelation strategy represents a distinct and targeted mechanism for biofilm eradication. nih.govsciopen.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies have been instrumental in optimizing the halogenated phenazine scaffold for antibacterial and anti-biofilm activity. By systematically modifying the substitution patterns on the phenazine core, researchers have identified key structural features that govern the compounds' potency and mechanistic activity. nih.govnih.govacs.org

The type, position, and number of halogen substituents on the phenazine ring profoundly influence the biological activity. SAR studies involving over 150 HP analogues have provided detailed insights into these relationships. nih.gov

Specifically, halogenation at the 2- and 4-positions of the 1-hydroxy- or 1-methoxyphenazine (B1209711) scaffold has been shown to be particularly important. acs.org The synthesis of compounds like this compound is achieved through dibromination of the 1-methoxyphenazine precursor. acs.org The corresponding 2,4-dibromo-1-hydroxyphenazine analogue demonstrated potent activity, highlighting the importance of this specific halogenation pattern. acs.org

Comparative studies have shown that bromine and chlorine atoms are often favorable substituents. For example, the analogue known as HP-14 (2-bromo-4-trifluoromethoxy-1-hydroxyphenazine) proved to be one of the most potent biofilm-eradicating agents discovered, with remarkable activity against MRSA, MRSE, and VRE biofilms. acs.orgacs.org This underscores the synergistic effect of specific halogen substitutions at the 2- and 4-positions.

Table 1: Biofilm Eradication Activity of Select Halogenated Phenazines

Compound/Analogue Pathogen Minimum Biofilm Eradication Concentration (MBEC) (µM)
HP-14 MRSE 2.35
HP-14 VRE 0.20
HP-14 MRSA < 10

| 2,4-dibromo-1-hydroxyphenazine | S. aureus | Eradicates biofilms |

Data sourced from multiple research publications. acs.orgacs.orgresearchgate.net

The substitution at the 1-position of the phenazine core is critical for the anti-biofilm mechanism. While the 1-hydroxyl group is essential for the iron chelation activity that leads to bacterial starvation, the 1-methoxy analogue, such as this compound, plays a crucial role as a synthetic intermediate. nih.govacs.org

In many synthetic pathways, the methoxy (B1213986) group serves as a protecting group for the more reactive hydroxyl group. The synthesis often involves creating the desired halogenation pattern on the 1-methoxyphenazine scaffold, followed by a demethylation step (e.g., using boron tribromide) to yield the final, active 1-hydroxyphenazine (B607933). acs.org

The 1-methoxy compounds themselves may possess different biological profiles. They could potentially act as prodrugs, which are converted to the active hydroxyl form in vivo. This conversion would release the active agent at the site of infection. The presence of the methoxy group alters the electronic properties and steric profile of the molecule compared to the hydroxyl analogue, which could influence its ability to cross cell membranes or interact with other biological targets before its potential conversion.

Biosynthetic Pathways and Enzymatic Diversification of Natural Phenazines

The vast structural diversity of natural phenazines originates from a conserved biosynthetic core pathway followed by a series of enzymatic modifications. nih.govresearchgate.netmdpi.com This process begins with a central precursor from primary metabolism and culminates in a wide array of decorated phenazine molecules, though the specific biosynthetic routes for many complex phenazines, including halogenated variants, are still being elucidated. researchgate.net

Core Phenazine Scaffold Biosynthesis

The universal precursor for phenazine biosynthesis is chorismic acid, an intermediate of the shikimate pathway. nih.govmdpi.com A conserved suite of enzymes, typically encoded by the phz operon, catalyzes the conversion of two molecules of chorismic acid into the foundational phenazine structures. nih.govnih.govnih.gov This multi-step process involves several key enzymes and intermediates.

The initial and committing step is catalyzed by PhzE, which transforms chorismate into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govmdpi.com Subsequently, the isochorismatase PhzD converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), the last stable intermediate in the core pathway. nih.govnih.govnih.gov The enzyme PhzF, an isomerase, then acts on DHHA. nih.govnih.gov Through the action of additional enzymes like PhzB and the flavin-dependent oxidase PhzG, the pathway leads to the formation of the primary phenazine scaffolds: phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). nih.govresearchgate.net These two compounds are the direct precursors for the vast majority of known natural phenazine derivatives. nih.govresearchgate.net

Table 1: Key Enzymes in the Core Biosynthesis of the Phenazine Scaffold

Enzyme Gene Function
PhzE phzE Catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). nih.govmdpi.com
PhzD phzD An isochorismatase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govnih.gov
PhzF phzF An isomerase that acts on DHHA, a crucial step leading to the condensation of the tricyclic ring. nih.govnih.govasm.org
PhzB phzB Accelerates the self-condensation of the ketone intermediate formed by PhzF. bohrium.com
PhzG phzG A flavin-dependent oxidase involved in the final oxidation steps to form PCA or PDC. nih.govresearchgate.netresearchgate.net

Enzymatic Diversification of the Phenazine Core

The chemical diversity observed in the phenazine family is primarily achieved through the action of "tailoring enzymes" that modify the PCA or PDC core. mdpi.comresearchgate.net These modifications, which can occur at various positions on the phenazine ring, are critical for the specific biological activities of the resulting compounds. researchgate.net This enzymatic diversification includes a range of chemical transformations.

Hydroxylation and Methylation: Hydroxylated phenazines are common, and their biosynthesis is often mediated by monooxygenases such as PhzS and PhzO. nih.govacs.org Subsequent O-methylation can be catalyzed by SAM-dependent O-methyltransferases, like LaPhzM, which can exhibit broad substrate selectivity and produce both monomethoxy and dimethoxy phenazines. acs.org

Prenylation: The attachment of terpenoid groups is another key diversification strategy. acs.org Prenyltransferases can catalyze C-prenylation or O-prenylation on the phenazine scaffold, significantly impacting the pharmacological properties of the final molecule. acs.org

Glycosylation: The addition of sugar moieties to the phenazine core is a common modification that can influence the compound's solubility and bioactivity. mdpi.com

Halogenation: Halogenated phenazines, such as brominated and chlorinated derivatives, have been isolated from natural sources and often exhibit potent biological activities. researchgate.netnih.gov However, the full biosynthetic pathways and the specific enzymes responsible for halogenating the phenazine ring have not yet been fully elucidated. researchgate.net While synthetic routes for producing compounds like this compound exist, their natural biosynthetic origin and the specific halogenases involved remain an area of active investigation.

Table 2: Examples of Enzymatic Modifications on Phenazine Scaffolds

Modification Type Key Enzyme Class Precursor Example Resulting Compound Example
Hydroxylation Monooxygenase (e.g., PhzO) nih.gov Phenazine-1-carboxylic acid (PCA) 2-hydroxyphenazine-1-carboxylic acid researchgate.net
O-Methylation SAM-dependent O-methyltransferase (e.g., LaPhzM) acs.org Hydroxylated phenazines Methoxy-phenazines acs.org
N-Oxidation N-oxygenase Phenazine-1-carboxylic acid (PCA) Phenazine-1-carboxylic acid N-oxide
Prenylation Prenyltransferase Phenazine core Terpenoid phenazines acs.org
Glycosylation Glycosyltransferase 1-hydroxyphenazine Glycosylated phenazines mdpi.com
Halogenation Halogenase (undetermined) Phenazine core Brominated/Chlorinated phenazines researchgate.net

Advanced Research Applications and Future Directions

Phenazine (B1670421) Derivatives as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to modulate a specific biological target with high potency and selectivity, allowing for the investigation of biological processes in cellular or organismal contexts nih.govfebs.org. The unique structural and electronic properties of the phenazine core make it an excellent platform for developing such probes. arkat-usa.org Their planar structure facilitates intercalation into DNA, while their redox activity can be harnessed to probe cellular metabolic states. arkat-usa.org

Phenazine-based fluorescent probes are particularly valuable for molecular imaging. cornell.edu For instance, a novel phenazine-embedded fluorescent probe, 2-[2-(pyridin-2-ylmethoxy)-phenyl]-1H-imidazo[4,5-b]phenazine (PIP), was developed to detect nitric oxide (NO) and nitroxyl (HNO). acs.org The probe itself is fluorescent, but this fluorescence is quenched upon forming a complex with Copper(II). In the presence of NO or HNO, the copper is reduced, releasing the fluorescent probe and providing a detectable signal. acs.org This system has been successfully used to monitor both exogenous and endogenous NO and HNO in lung and macrophage cell lines, demonstrating the utility of phenazine derivatives in visualizing reactive nitrogen species crucial to cellular signaling. acs.org The development of such probes allows for the real-time tracking of specific analytes within living systems, offering insights into cellular function and disease pathology. cornell.edunih.gov

Contributions to Materials Science and Device Development

The versatility of the phenazine structure has led to significant contributions in materials science, particularly in the creation of sensors and components for energy conversion devices.

The electron-accepting nature of the pyrazine (B50134) ring in phenazine can be combined with electron-donating groups to create molecules with strong intramolecular charge transfer (ICT) characteristics. arkat-usa.org This property is central to the design of phenazine-based chemosensors and chemodosimeters, which signal the presence of a specific analyte through a change in their optical properties (color or fluorescence). arkat-usa.org

Chemosensors interact reversibly with an analyte, while chemodosimeters undergo an irreversible chemical reaction. nih.gov A key design strategy involves attaching a recognition site to the phenazine core that selectively reacts with the target analyte, leading to a disruption or alteration of the ICT process. arkat-usa.orgnih.gov For example, near-infrared (NIR) chemodosimeters for the highly toxic cyanide anion have been synthesized based on a 5,10-dihexyl-5,10-dihydrophenazine core. nih.govacs.orglabxing.com In one design, two reactive dicyano-vinyl groups were attached as both recognition sites and electron-withdrawing groups. nih.govacs.org The reaction with cyanide anions blocks the ICT pathway, causing a distinct colorimetric and "on-off" fluorescent response. nih.govacs.orglabxing.com Another design used an unreactive formyl group alongside a reactive dicyano-vinyl group, which redirected the ICT process upon reaction with cyanide, leading to a ratiometric NIR fluorescent response. nih.govacs.orglabxing.com These sensors demonstrate high sensitivity and selectivity, with changes visible to the naked eye. nih.gov Other phenazine derivatives have been developed to detect formaldehyde and various cations, showcasing the platform's adaptability. arkat-usa.orgrsc.orgrsc.org

Table 1: Examples of Phenazine-Based Chemosensors

Probe Name/Type Analyte Detected Sensing Mechanism Observable Change
Dihydrophenazine with dicyano-vinyl groups Cyanide (CN⁻) ICT Block "On-Off" Fluorescence
Dihydrophenazine with formyl and dicyano-vinyl groups Cyanide (CN⁻) ICT Redirection Ratiometric NIR Fluorescence
1H- arkat-usa.orgacs.orglabxing.comtriazole[4,5-b]phenazine (PHTA) Formaldehyde (HCHO) Nucleophilic Addition Change in Fluorescence Color/Intensity

This table is generated based on data from multiple sources. arkat-usa.orgnih.govacs.orgrsc.org

The strong light absorption and electron-accepting properties of phenazines make them valuable components in organic solar cells. In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). researchgate.netsigmaaldrich.com Phenothiazine (B1677639), a related sulfur- and nitrogen-containing heterocyclic compound, has been extensively studied as an electron donor in D-π-A (Donor-π bridge-Acceptor) organic dyes for DSSCs. researchgate.netnih.govbohrium.comnih.gov The butterfly-like structure of phenothiazine helps to reduce dye aggregation on the semiconductor surface. bohrium.com

More directly, phenazine derivatives themselves are being developed as electron acceptors in organic photovoltaics (OPVs). researchgate.net Researchers have synthesized phenazine-based non-fullerene acceptors with ultra-narrow bandgaps, which are crucial for developing transparent organic photovoltaics (TOPVs). researchgate.net By incorporating bromine atoms into the phenazine core and extending the π-conjugation, acceptors with absorption onsets reaching over 1000 nm have been created. researchgate.net These structural modifications enhance molecular packing and charge transport. researchgate.net An opaque OPV device using one such brominated phenazine-based acceptor achieved a power conversion efficiency (PCE) of 13.7%, while a transparent version achieved a PCE of 4.60% with an average visible transmittance of 70.2%, highlighting the potential of this class of materials in high-performance solar applications. researchgate.net

Table 2: Performance of Selected Phenazine-Based Photovoltaic Devices

Device Type Phenazine Derivative Role Key Feature Power Conversion Efficiency (PCE)
Opaque Organic Photovoltaic (OPV) Non-fullerene Acceptor (PA-2Br) Core Bromination 13.7%
Transparent Organic Photovoltaic (TOPV) Non-fullerene Acceptor (PA-2Br) Ultra-narrow Bandgap 4.60%

This table is generated based on data from multiple sources. researchgate.netacs.org

Prospects in Synthetic Organic Chemistry

The phenazine nucleus is not only a target for its functional properties but also a versatile platform for developing new synthetic methodologies and constructing complex molecular architectures.

The synthesis of the phenazine core itself has been the subject of extensive research, with established methods like the Wohl-Aue reaction and newer, greener approaches being continuously developed. bohrium.comdntb.gov.ua The reactivity of the phenazine scaffold provides opportunities for creating complex molecules through cascade reactions, where a series of transformations occur consecutively in a single step. longdom.org

For example, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved through one-pot, multi-component reactions. nih.gov These processes often begin with the formation of a benzo[a]phenazin-5-ol intermediate, which then undergoes a Knoevenagel condensation followed by a Michael attack and cyclization, all in a single pot. nih.gov Such cascade reactions are highly efficient as they reduce the number of separate purification steps, saving time and resources. longdom.org The development of these sophisticated transformations highlights the utility of the phenazine framework as a building block in advanced organic synthesis. nih.gov

The phenazine ring system can be functionalized at various positions, allowing for the synthesis of a diverse library of derivatives with tailored properties. nih.govmdpi.com Synthetic chemists have exploited this reactivity to create novel molecules for various applications. For instance, modular synthetic routes have been devised to access halogenated phenazine analogues. mdpi.comrsc.orgnih.govnih.gov These routes often involve building a 1-methoxyphenazine (B1209711) precursor through methods like Buchwald-Hartwig cross-coupling or SNAr reactions, followed by demethylation and regioselective bromination. mdpi.comnih.gov

This synthetic control allows for detailed structure-activity relationship (SAR) studies. By systematically altering substituents on the phenazine core, researchers can fine-tune the electronic and biological properties of the resulting molecules. mdpi.com This approach has been used to develop potent antibacterial agents by inspiring the synthesis of derivatives based on naturally occurring halogenated phenazines. nih.govmdpi.com The ability to strategically modify the phenazine scaffold ensures its continued relevance in the discovery and synthesis of new functional molecules.

Research Gaps and Emerging Areas in 2,4-Dibromo-1-methoxyphenazine Studies

The scientific inquiry into the bioactivity of this compound has established its potential as a modulator of key cellular pathways, particularly in the context of cancer chemoprevention. Initial studies have demonstrated its capacity to induce Quinone Reductase 1 (QR1) and inhibit Nuclear Factor-kappa B (NF-κB) nih.gov. However, a comprehensive understanding of its molecular interactions and the full extent of its biological activities remains to be elucidated. The following sections delineate critical research gaps and suggest future directions for a more thorough investigation of this compound.

Unexplored Mechanistic Pathways and Target Identification

Current research has primarily focused on the role of this compound in the induction of phase II detoxification enzymes and the suppression of inflammatory pathways. While significant, this represents a narrow view of its potential pharmacological profile. Many phenazine compounds are known to interact with a multitude of biological targets, a characteristic that underscores the need for a broader investigation into the mechanistic pathways of this specific derivative nih.govnih.gov.

A significant research gap exists in the identification of direct molecular targets of this compound beyond its observed effects on QR1 and NF-κB. The multifaceted nature of cancer and other complex diseases necessitates the development of therapeutic agents that can modulate multiple cellular pathways simultaneously nih.gov. Therefore, future research should aim to deconstruct the broader signaling cascades affected by this compound.

Potential Unexplored Avenues:

Redox Cycling and Oxidative Stress: Phenazines are redox-active molecules. A deeper investigation into how this compound influences cellular redox homeostasis is warranted. This could involve examining its impact on reactive oxygen species (ROS) production, antioxidant enzyme systems, and downstream signaling pathways sensitive to oxidative stress.

Kinase Signaling Pathways: Many cellular processes are regulated by protein kinases. A comprehensive kinase profiling study could reveal novel targets of this compound, potentially implicating it in the regulation of cell cycle progression, apoptosis, or other fundamental cellular functions.

Epigenetic Modifications: The influence of small molecules on epigenetic regulatory mechanisms is an expanding area of research. Studies to determine if this compound can modulate the activity of histone-modifying enzymes or DNA methyltransferases could unveil novel mechanisms of action.

A summary of the known and potential areas of investigation for the mechanistic pathways of this compound is presented in the table below.

Mechanistic PathwayCurrent UnderstandingPotential Research Focus
QR1 Induction Established as an inducer.Elucidation of the precise mechanism of induction (e.g., Nrf2 activation).
NF-κB Inhibition Demonstrated inhibitory activity.Identification of the specific point of intervention within the NF-κB signaling cascade.
Redox Homeostasis Largely unexplored.Analysis of ROS generation and impact on antioxidant defense systems.
Kinase Signaling Unexplored.Broad-spectrum kinase activity profiling.
Epigenetic Regulation Unexplored.Assessment of effects on histone and DNA modifying enzymes.

Synergistic Effects with Other Research Compounds in Model Systems

The complexity of biological systems often necessitates combination therapies to achieve desired outcomes. The potential for this compound to act synergistically with other research compounds is a promising yet unexplored area of investigation. The principle of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern pharmacology.

Future studies should explore the combination of this compound with other compounds in various in vitro and in vivo model systems. The selection of combination partners should be rationally driven, based on their known mechanisms of action.

Potential Synergistic Combinations:

With Pro-oxidant Agents: Given its potential role in modulating redox balance, combining this compound with compounds that induce oxidative stress could lead to enhanced cytotoxicity in cancer cell models.

With Kinase Inhibitors: If novel kinase targets are identified, synergistic studies with known inhibitors of related or downstream kinases could reveal potent combination strategies.

With Epigenetic Modulators: Combining this compound with inhibitors of DNA methylation or histone deacetylation could lead to enhanced reactivation of tumor suppressor genes.

The table below outlines potential research directions for investigating the synergistic effects of this compound.

Compound ClassRationale for SynergyModel System
Pro-oxidant Compounds Potentiation of oxidative stress-induced cell death.Cancer cell lines.
Kinase Inhibitors Co-targeting of interconnected signaling pathways.Specific cancer models with known kinase dependencies.
Epigenetic Drugs Complementary mechanisms of gene regulation.In vitro and in vivo models of cancer.

Advanced Characterization Methodologies for Mechanistic Elucidation

A deeper understanding of the mechanism of action of this compound necessitates the application of advanced analytical and biochemical techniques. Traditional pharmacological assays provide valuable information but are often limited in their ability to reveal the intricacies of molecular interactions.

Future research should leverage state-of-the-art methodologies to precisely identify the binding partners of this compound and to characterize the downstream consequences of these interactions.

Advanced Methodologies for Future Research:

Affinity Chromatography and Mass Spectrometry: These techniques can be employed to identify the direct binding proteins of this compound from cell lysates, providing unbiased target identification.

X-ray Crystallography and NMR Spectroscopy: For identified protein targets, these structural biology techniques can provide atomic-level details of the binding interaction, facilitating structure-activity relationship studies and rational drug design.

High-Content Imaging and Systems Biology Approaches: These methods can provide a global view of the cellular changes induced by this compound, allowing for the identification of affected pathways and networks in an unbiased manner.

The application of these advanced methodologies is summarized in the table below.

MethodologyApplicationExpected Outcome
Affinity Chromatography-Mass Spectrometry Identification of direct binding partners.A list of potential molecular targets.
X-ray Crystallography / NMR Spectroscopy Structural characterization of compound-target interactions.Atomic-level understanding of the binding mode.
High-Content Imaging / Systems Biology Global analysis of cellular responses.Comprehensive view of affected biological pathways.

By addressing these research gaps and embracing these future directions, the scientific community can build a more complete and nuanced understanding of the biological activities and therapeutic potential of this compound.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,4-dibromo-1-methoxyphenazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis: Start with phenazine derivatives and introduce bromine via electrophilic substitution (e.g., using Br₂ in H₂SO₄). Methoxy groups can be introduced via nucleophilic aromatic substitution using methoxide ions .
  • Key Variables: Reaction time, solvent polarity (DMSO enhances nucleophilicity ), and stoichiometric ratios of brominating agents.
  • Yield Optimization: Reflux conditions (18–24 hours) and controlled cooling improve crystallinity. For example, similar brominated phenazines achieved 65% yield under reflux in DMSO .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H-NMR to identify aromatic protons (downfield shifts for brominated carbons) and methoxy groups (singlet at ~3.8 ppm). 13C^{13}C-NMR resolves Br-induced deshielding effects .
  • Mass Spectrometry: High-resolution MS (HRMS) should show M⁺ peaks at m/z 356.8 (C₁₃H₈Br₂N₂O), with isotopic patterns confirming two bromine atoms .
  • Crystallography: SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve positional disorder in bromine substituents .

Advanced Research Questions

Q. Q3. How do electronic effects of bromine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights: Bromine’s electron-withdrawing effect activates C-Br bonds for Suzuki-Miyaura coupling. Methoxy’s electron-donating nature directs substitution to para positions .
  • Experimental Design: Screen Pd catalysts (e.g., Pd(OAc)₂ with BINAP ligands) and bases (K₂CO₃ vs. Cs₂CO₃) in THF/water mixtures. Monitor regioselectivity via HPLC .
  • Contradictions: Conflicting reports on coupling efficiency may arise from steric hindrance between substituents. Computational DFT studies can model transition states .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation: Cross-validate bioassay results (e.g., antimicrobial IC₅₀) using multiple cell lines and standardized protocols (e.g., CLSI guidelines) .
  • Structural Confounders: Impurities (e.g., residual DMSO) may skew results. Purify compounds via column chromatography (silica gel, hexane/EtOAc) and verify purity (>95%) by HPLC .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Recommendations

  • Contradiction Management: Use SHELXL for crystallographic refinement to resolve structural ambiguities .
  • Biological Assays: Employ fluorogenic substrates (e.g., MDPF) for high-throughput enzymatic activity screening .
  • Ethical Compliance: Adopt random sampling and blinded analysis in toxicity studies to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.